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Compound of Interest

Compound Name: Abt-770

Cat. No.: B1664311

An in-depth guide to the pharmacokinetics and pharmacodynamics of Solithromycin (CEM-
101), a fluoroketolide antibiotic likely referenced by the query "Abt-770".

Introduction

Initial searches for "Abt-770" did not yield a specific compound with that designation. However,
the query likely refers to a ketolide antibiotic, possibly ABT-773, a precursor or related
compound to solithromycin (CEM-101). Solithromycin is a novel fluoroketolide antibiotic that
has undergone significant clinical development for the treatment of community-acquired
bacterial pneumonia (CABP). This guide focuses on the comprehensive pharmacokinetic and
pharmacodynamic profile of solithromycin.

Solithromycin exhibits potent in vitro activity against a broad spectrum of respiratory pathogens,
including macrolide-resistant strains.[1][2] Its mechanism of action involves binding to the 23S
ribosomal RNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2][3]
This document provides a detailed overview of its absorption, distribution, metabolism, and
excretion (ADME) properties, as well as its antimicrobial activity and the
pharmacokinetic/pharmacodynamic (PK/PD) relationships that are crucial for its therapeutic
efficacy.

Pharmacokinetics

The pharmacokinetics of solithromycin have been evaluated in several Phase 1 clinical studies
involving healthy adult subjects. These studies have characterized its absorption, distribution,
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metabolism, and excretion profile following single and multiple oral doses.

Absorption

Following oral administration, solithromycin is absorbed with a median time to peak plasma
concentration (Tmax) ranging from 1.5 to 6 hours.[1] The absorption of solithromycin is not
significantly affected by food. Studies have shown that the bioavailability of a single 400 mg
oral dose of solithromycin is bioequivalent under both fed and fasted conditions.[1]

Distribution

Solithromycin exhibits a large volume of distribution, suggesting extensive tissue penetration. It
achieves high concentrations in epithelial lining fluid and alveolar macrophages, which are
important sites of infection in CABP.

Metabolism

Solithromycin is primarily metabolized in the liver. In vitro studies have shown that it is both a
substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] The primary
metabolites in human plasma are N-acetyl solithromycin and a metabolite formed by the loss of
an aminophenyl-1,2,3-triazole group (CEM-214); however, neither of these metabolites reaches
plasma concentrations greater than or equal to 10% of the parent compound.[4] Solithromycin
exhibits non-linear pharmacokinetics, with greater than dose-proportional increases in
exposure observed at doses from 50 to 400 mg.[3] This is attributed to the auto-inhibition of its
own metabolism.[3][5]

Excretion

The excretion of solithromycin and its metabolites occurs through both renal and fecal routes.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of solithromycin from
single and multiple-dose studies in healthy adults.

Table 1: Single-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Fasted
State)
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AUCO0-o

Dose (mg) Cmax (pg/mL) Tmax (h) t1/2 (h)
(ng-h/mL)
50 0.04 0.3 1.5 3.6
100 0.09 0.8 2.0 4.4
200 0.24 2.5 3.0 54
400 0.61 6.8 3.5 54
800 1.0 16.2 4.0 6.4
1200 1.3 24.1 4.0 7.9
1600 15 30.2 6.0 9.0

Data compiled from a randomized, double-blind, placebo-controlled, single-ascending dose

study.

Table 2: Multiple-Dose Pharmacokinetic Parameters of Solithromycin in Healthy Adults (Day 7)

Cmax,ss AUCT Accumulation
Dose (mg) Tmax (h) .

(ng/mL) (ng-h/imL) Ratio (AUC)
200 0.25 2.3 3.0 1.4
300 0.51 5.3 3.0 1.8
400 0.77 85 3.0 2.0
600 1.50 18.4 3.0 2.2

Data from a randomized, double-blind, placebo-controlled, multiple-dose study with once-daily

dosing for 7 days.[1]

Pharmacodynamics

The pharmacodynamic activity of solithromycin is primarily related to its ability to inhibit

bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect depending on the

organism and drug concentration.
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In Vitro Activity

Solithromycin has demonstrated potent in vitro activity against a wide range of Gram-positive
and Gram-negative bacteria, as well as atypical pathogens.[1][4] It is particularly active against
common respiratory pathogens, including macrolide-resistant strains of Streptococcus
pneumoniae.[1][6]

Table 3: In Vitro Activity of Solithromycin Against Key Respiratory Pathogens

Organism MIC50 (pg/mL) MIC90 (pg/mL)
Streptococcus pneumoniae
o . 0.008 0.015
(penicillin-susceptible)
Streptococcus pneumoniae
o ] 0.12 0.25
(penicillin-resistant)
Streptococcus pneumoniae
_ _ 0.12 0.5
(macrolide-resistant)
Haemophilus influenzae 1 2
Moraxella catarrhalis 0.06 0.12
Mycoplasma pneumoniae <0.004 <0.004
Legionella pneumophila 0.03 0.06
Staphylococcus aureus
0.06 0.06
(MSSA)
Staphylococcus aureus
0.12 0.25

(MRSA)

Pharmacokinetic/Pharmacodynamic (PK/PD) Index

For macrolide and ketolide antibiotics, the ratio of the area under the free drug concentration-
time curve over 24 hours to the minimum inhibitory concentration (FAUCO0-24/MIC) is the PK/PD
index that best correlates with efficacy.[6] In a neutropenic murine lung infection model with
Streptococcus pneumoniae, the fAUC/MIC ratio was most predictive of solithromycin's efficacy.
[7] The magnitudes of the free-drug plasma fAUC/MIC ratios associated with net bacterial
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stasis, a 1-log10 CFU reduction, and a 2-log10 CFU reduction were 1.65, 6.31, and 12.8,
respectively.[7][8]

Experimental Protocols
Phase 1 Single and Multiple Ascending Dose Studies

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple oral
doses of solithromycin in healthy adult subjects.

Methodology:

» Study Design: Randomized, double-blind, placebo-controlled, ascending dose studies.[1]
o Participants: Healthy adult male and female subjects.

e Dosing:

o Single Dose: Escalating single oral doses of solithromycin (50 mg to 1600 mg) or placebo
were administered.[1]

o Multiple Dose: Subjects received once-daily oral doses of solithromycin (200 mg to 600
mgq) or placebo for 7 days.[1]

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
before and after drug administration. Plasma was separated and stored frozen until analysis.

e Analytical Method: Plasma concentrations of solithromycin were determined using a
validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-
MS/MS) method.

o Pharmacokinetic Analysis: Non-compartmental methods were used to determine
pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Food Effect Study

Objective: To evaluate the effect of a high-fat meal on the bioavailability of a single oral dose of
solithromycin.
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Methodology:
o Study Design: An open-label, randomized, two-period crossover study.
o Participants: Healthy adult subjects.

» Dosing: Subjects received a single 400 mg oral dose of solithromycin on two separate
occasions: once under fasted conditions and once after a standardized high-fat breakfast.[1]

o Pharmacokinetic Sampling and Analysis: Similar to the ascending dose studies.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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